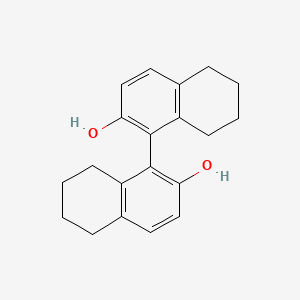

(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXIFKBYNJRJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983974 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-14-8, 65355-00-2 | |

| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Advantage of (S)-H₈-BINOL in Modern Asymmetric Catalysis

An In-Depth Technical Guide to the Synthesis and Purification of Enantiopure (S)-H₈-BINOL

In the landscape of asymmetric synthesis, the C₂-symmetric atropisomeric scaffold of 1,1'-bi-2-naphthol (BINOL) is iconic. However, its partially hydrogenated derivative, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H₈-BINOL), has emerged as a superior chiral ligand and organocatalyst for a broad spectrum of transformations.[1][2] Compared to its aromatic precursor, H₈-BINOL possesses distinct structural and electronic properties, including increased flexibility, different acidity and solubility profiles, and a modified geometry.[1] These attributes often translate into enhanced enantioselectivity and catalytic activity in reactions ranging from C-C bond formations to cycloadditions and reductions.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous purification of enantiopure (S)-H₈-BINOL. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to reliably produce this pivotal catalytic tool with exceptional chemical and optical purity.

Part 1: The Core Synthesis: Stereoretentive Hydrogenation of (S)-BINOL

The most direct and widely adopted strategy for producing enantiopure (S)-H₈-BINOL is the partial hydrogenation of commercially available, enantiopure (S)-BINOL. This transformation is a stereoretentive process, meaning the inherent axial chirality of the starting material is preserved in the final product. The reaction selectively reduces one of the two naphthyl rings in each naphthalene moiety, converting them to a tetralin system while leaving the hydroxyl-bearing aromatic ring intact.

The choice of catalyst is paramount for achieving high yield and selectivity, with palladium on carbon (Pd/C) or platinum-based catalysts being the most common. The mechanism involves the catalytic activation of molecular hydrogen and its subsequent addition across the double bonds of the naphthalene rings.

Caption: Synthetic pathway from (S)-BINOL to (S)-H₈-BINOL.

Experimental Protocol: Catalytic Hydrogenation of (S)-BINOL

This protocol is designed for robustness and scalability, ensuring a high yield of the crude product.

Materials and Equipment:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Anhydrous Ethanol (EtOH)[4]

-

Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

-

Magnetic stirrer and stir bar

-

Inert gas source (Nitrogen or Argon)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Celite® or a similar filter aid

Step-by-Step Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add (S)-BINOL (1.0 equiv).

-

Solvent Addition: Add anhydrous ethanol to dissolve the (S)-BINOL completely. A typical concentration is 0.1-0.2 M.

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen) for 5-10 minutes to remove all oxygen. This step is critical for safety and catalyst activity.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol % Pd). Causality: The catalyst is often pyrophoric; adding it to an oxygen-free atmosphere prevents accidental ignition.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂). If using a balloon, ensure it remains inflated. For a pressure vessel, pressurize to 50-100 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The H₈-BINOL product will have a slightly lower Rf value than the starting BINOL. The reaction is typically complete within 12-24 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Self-Validation: The filtrate should be a clear, colorless, or pale yellow solution, indicating complete removal of the black catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (S)-H₈-BINOL as a white or off-white solid. Yields are typically greater than 95%.[4]

| Parameter | Recommended Condition | Rationale & Field Insight |

| Catalyst | 10% Pd/C, 5-10 mol % | Provides a good balance of reactivity and cost-effectiveness. Wet catalyst is safer to handle. |

| Solvent | Anhydrous Ethanol | Excellent solvent for both starting material and product; environmentally benign.[4] |

| Hydrogen Pressure | 1 atm (balloon) to 100 psi | Higher pressure can accelerate the reaction but may increase the risk of over-reduction. Balloon pressure is sufficient for lab scale. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. Running at room temperature provides good control and avoids side reactions. |

| Reaction Time | 12-24 hours | Monitor by TLC to avoid over-reduction. Complete consumption of starting material is the primary goal. |

Part 2: The Purification Mandate: Achieving >99% Enantiomeric Excess

While the synthesis is robust, achieving the high purity required for sensitive catalytic applications necessitates a dedicated purification strategy. The primary goals are the removal of any residual (S)-BINOL and trace impurities, and crucially, enhancing the enantiomeric excess (ee) to its maximum value.

Caption: Purification and quality control workflow for (S)-H₈-BINOL.

Method 1: Recrystallization (Preferred Method)

Recrystallization is the most effective and scalable method for purifying (S)-H₈-BINOL. It leverages subtle differences in solubility between the product and impurities, and can effectively enrich the enantiomeric purity.

Step-by-Step Protocol:

-

Solvent Selection: Place the crude (S)-H₈-BINOL solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as hot ethanol or an ethyl acetate/hexane mixture.[4]

-

Dissolution: Heat the mixture gently with stirring until all the solid dissolves. If it doesn't dissolve completely, add more hot solvent dropwise until a clear solution is obtained. Avoid using an excessive amount of solvent, as this will reduce the final yield.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are inherently purer as they exclude impurities from their lattice structure. The process can be completed by placing the flask in an ice bath or refrigerator for several hours.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[4]

-

Drying: Dry the purified crystals under high vacuum to a constant weight. Self-Validation: The final product should be a fine, white, fluffy solid.[4] A sharp melting point consistent with literature values is a strong indicator of high chemical purity.

Method 2: Silica Gel Chromatography

For smaller scales or when recrystallization is inefficient at removing specific impurities, column chromatography is a viable alternative.[5]

Step-by-Step Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 95:5 to 80:20 Hexane:Ethyl Acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified product.

Part 3: Final Validation: Characterization of Enantiopure (S)-H₈-BINOL

Rigorous analytical validation is non-negotiable. The identity, chemical purity, and, most importantly, the enantiomeric purity must be unequivocally confirmed.

| Analytical Technique | Purpose | Expected Outcome / Specification |

| Appearance | Visual Inspection | White to off-white crystalline or fluffy solid.[4] |

| Chiral HPLC | Determine Enantiomeric Excess (% ee) | Gold Standard. Using a chiral column (e.g., Chiralcel OD-H), the two enantiomers will be resolved. The final product should show >99% ee. |

| ¹H & ¹³C NMR | Structural Confirmation & Chemical Purity | The spectra should match the known structure of H₈-BINOL and be free of signals from solvents or (S)-BINOL. |

| Optical Rotation | Confirm Atropisomeric Configuration | The specific rotation ([α]D) should be measured and compared to the literature value for the (S)-enantiomer (typically negative). |

| Melting Point | Assess Chemical Purity | A sharp melting point range (e.g., 1-2 °C) indicates high purity. |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Purification method for octahydro-1,1'-bi-2-naphtol (H8-BINOL) - Eureka | Patsnap [eureka.patsnap.com]

A Tale of Two Atropisomers: Unlocking Asymmetric Potential with H₈-BINOL Over its Progenitor, BINOL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Axial chirality is a cornerstone of modern asymmetric catalysis, with 1,1'-bi-2-naphthol (BINOL) long reigning as a privileged scaffold. Its C₂-symmetric structure and high configurational stability have made it an indispensable tool for the synthesis of enantiomerically enriched molecules. However, the quest for improved catalytic efficiency and novel reactivity has led to the development of BINOL derivatives, among which the partially hydrogenated counterpart, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H₈-BINOL), has emerged as a particularly potent alternative. This guide provides a detailed technical analysis of the fundamental differences in axial chirality between H₈-BINOL and BINOL, exploring the structural, electronic, and chiroptical ramifications of partial hydrogenation. We will delve into the practical aspects of H₈-BINOL synthesis and present a comparative analysis of its performance in asymmetric catalysis, offering field-proven insights into why this "more flexible" atropisomer often surpasses its aromatic predecessor in both reactivity and enantioselectivity.

The Foundation of Atropisomerism: A BINOL Retrospective

Atropisomerism, or axial chirality, arises from hindered rotation around a single bond, creating stereoisomers that are not superimposable on their mirror images. In the case of BINOL, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthyl rings creates a significant energy barrier to rotation around the C1-C1' bond. This rotational barrier is substantial, estimated to be around 39-43 kcal/mol, which prevents racemization under ambient conditions and imparts high configurational stability to its enantiomers.[1] This stability has been a key factor in its widespread success as a chiral ligand and organocatalyst.

The geometry of BINOL is characterized by a dihedral angle between the two naphthyl planes. While this angle can vary in solution and upon coordination to a metal center, it is a critical parameter that defines the chiral pocket of the catalyst.

The Emergence of H₈-BINOL: A Paradigm of Enhanced Flexibility

H₈-BINOL is synthesized via the partial hydrogenation of BINOL, a process that fundamentally alters the structure and, consequently, the nature of its axial chirality.[2][3] The saturation of one of the aromatic rings in each naphthyl unit from a naphthalene to a tetralone system introduces a degree of conformational flexibility not present in the rigid, fully aromatic BINOL framework.

Structural and Electronic Distinctions

Key structural and electronic differences are summarized below:

| Property | BINOL | H₈-BINOL | Rationale |

| Backbone | Two Naphthalene Rings | Two Tetralone-like Rings | Partial hydrogenation of one aromatic ring per naphthyl unit. |

| Flexibility | Rigid | More Flexible | Reduced steric hindrance and presence of sp³ hybridized carbons allow for greater conformational freedom. |

| Dihedral Angle | Generally larger in ground state | Can adopt a lower dihedral angle in transition states | The flexible backbone allows for a more facile distortion to accommodate substrates and reagents.[2][4] |

| Electronic Properties | Electron-rich π-system | Increased electron density on the remaining aromatic ring | The alkyl rings are electron-donating via an inductive effect, making the hydroxyl groups more basic and potentially altering metal-ligand interactions.[5] |

| Solubility & Acidity | Standard solubility profiles | Different solubility and acidity profiles | The change in polarity and electronic nature due to the saturated rings alters physical properties.[4] |

Synthesis of H₈-BINOL: A Practical Protocol

The most common and straightforward method for the preparation of enantiopure H₈-BINOL is the catalytic hydrogenation of the corresponding BINOL enantiomer. The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Experimental Protocol: Hydrogenation of (S)-BINOL to (S)-H₈-BINOL

Materials:

-

(S)-1,1ʹ-Bi-2-naphthol [(S)-BINOL]

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol, anhydrous

-

Celite® or other filter aid

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

A 500-mL Parr shaker flask is charged with (S)-BINOL (e.g., 10.0 g, 34.9 mmol) and 10% Pd/C (1.0 g, 10 wt %).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous ethanol (150 mL) is added to the flask.

-

The flask is connected to the Parr shaker apparatus, and the system is purged with hydrogen gas.

-

The reaction mixture is shaken under hydrogen pressure (e.g., 50 psi) at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) [Eluent: 3:1 hexane:ethyl acetate; Rf (S)-BINOL ≈ 0.23, Rf (S)-H₈-BINOL ≈ 0.31]. The reaction is typically complete within 24-48 hours.

-

Upon completion, the hydrogen pressure is carefully released, and the system is purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude (S)-H₈-BINOL can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or ethyl acetate/hexane) to afford the product as a white solid.

Self-Validation: The enantiomeric purity of the resulting H₈-BINOL should be verified by chiral HPLC analysis to ensure that no racemization has occurred during the hydrogenation process.[3]

Comparative Performance in Asymmetric Catalysis

The structural and electronic differences between BINOL and H₈-BINOL translate directly into their performance as chiral ligands and organocatalysts. In numerous applications, H₈-BINOL-derived catalysts exhibit superior performance in terms of both chemical yield and enantioselectivity.[4][6] This is often attributed to the ability of the more flexible H₈-BINOL scaffold to form a more effective and sterically less hindered transition state.[2][4]

Case Study: Ti-Catalyzed Asymmetric Addition Reactions

In the asymmetric addition of organozinc reagents to aldehydes, a comparative study demonstrated that (R)-H₈-BINOL was a more efficient ligand than modified (S)-BINOL derivatives. The H₈-BINOL-based catalyst afforded the product in 91% yield with 90% enantiomeric excess (ee).[2][4] The authors attribute this enhanced performance to the lower dihedral angle in the transition state of the reaction when H₈-BINOL is used as the ligand.[2][4]

Case Study: Brønsted Acid Catalysis

In an enantioselective synthesis of phthalides using a chiral Brønsted acid as the organocatalyst, an optimization study revealed that an H₈-BINOL-derived phosphoric acid was a better catalyst than its BINOL counterpart.[4]

Performance Summary

| Reaction Type | Catalyst System | BINOL Performance | H₈-BINOL Performance | Reference |

| Asymmetric Addition of Ar₃Al to Aldehydes | Ti(IV)/Ligand | Lower enantioselectivity | Up to 97% ee | [4] |

| Enantioselective Synthesis of Phthalides | Chiral Brønsted Acid | Good | Better catalyst (higher yield/ee) | [4] |

| Asymmetric 1,4-Addition of Dialkylzinc to Enones | Cu(I)/Ligand | Not explicitly compared | Up to 97% ee | [2] |

| Rh-catalyzed Asymmetric Addition | Rh(I)/Phosphite-Olefin Ligand | Good | More versatile catalyst, up to 96% ee | [4] |

Chiroptical Properties: A Spectroscopic Signature

The chiroptical properties of BINOL and H₈-BINOL, such as their circular dichroism (CD) spectra, are a direct reflection of their chiral structure. The CD spectra of (R)- and (S)-H₈-BINOL derivatives show characteristic opposite Cotton effects.[7] The partial saturation of the naphthyl rings in H₈-BINOL alters the electronic transitions compared to BINOL, which can be observed in their respective UV-Vis and CD spectra. H₈-BINOL derivatives have been successfully employed as chiral fluorescent sensors, where the binding of an analyte to the chiral ligand results in a change in the fluorescence emission, allowing for the enantioselective recognition of molecules like amino acids.[8][9]

Conclusion and Future Outlook

While BINOL remains an exceptionally important and widely used scaffold in asymmetric synthesis, H₈-BINOL represents a significant evolution, offering tangible advantages in a variety of catalytic transformations. Its enhanced flexibility allows for the formation of more favorable transition states, often leading to higher yields and enantioselectivities. The distinct electronic properties of the H₈-BINOL core also open up new avenues for catalyst design and application. For researchers and drug development professionals, the choice between a BINOL- or H₈-BINOL-based catalyst system should be a considered one, driven by the specific demands of the chemical transformation. As the field of asymmetric catalysis continues to mature, the strategic application of "fine-tuned" ligands like H₈-BINOL will be paramount in accessing complex, enantiomerically pure molecules with greater efficiency and precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembled bamboo-like carbon nanotubes based on chiral H8BINOL sensors to recognize cinchonidine efficiently by diastereoisomer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Applications of Chiral Self-Assembled H8-BINOL Nanoprobes with AIE-ESIPT Characteristics: Chiral Switching and pH Visualization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-H₈-BINOL

Foreword: Beyond the Spectrum – A Structural Imperative

In the landscape of asymmetric synthesis, the reliability of a chiral ligand is paramount. (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, or (S)-H₈-BINOL, stands as a cornerstone ligand and catalyst precursor, valued for its unique stereochemical properties and efficacy in directing enantioselective transformations.[1] Its partially hydrogenated rings, compared to its parent compound BINOL, bestow different solubilities, geometries, and electronic properties, making it a more versatile catalyst in many applications.[2] The rigorous confirmation of its structure, absolute configuration, and purity is not a perfunctory quality control step; it is the foundation upon which reproducible and high-fidelity asymmetric catalysis is built.

This guide eschews a simple recitation of data. Instead, it serves as a technical deep-dive into the spectroscopic workflows for (S)-H₈-BINOL, framed from the perspective of experimental causality. We will explore not just what data to acquire, but why specific techniques are chosen, how they synergize, and how to interpret their outputs to construct an unassailable structural proof.

The Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for mapping the covalent framework of (S)-H₈-BINOL. It provides precise information on the proton and carbon environments, confirming the successful hydrogenation of the parent BINOL structure and the integrity of the biaryl backbone.

Expertise in Action: Why NMR is the First Step

We begin with NMR because it provides the most information-rich snapshot of the molecule's constitution. While other techniques confirm functional groups or stereochemistry, ¹H and ¹³C NMR verify the core atomic connectivity. For H₈-BINOL, the critical analytical question is confirming the presence and location of the eight aliphatic protons, which distinguishes it from its fully aromatic BINOL precursor.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the (S)-H₈-BINOL sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the standard choice due to its excellent dissolving power and the single, easily identifiable solvent resonance. For studies focusing on the hydroxyl protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down proton exchange.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.

-

Standard Parameters: For ¹H NMR, a 30° pulse angle with a 1-2 second relaxation delay is typical. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Apply phase and baseline corrections to ensure accurate integration and peak picking.

Interpreting the Data: A Validating System

¹H NMR Spectrum: The proton spectrum is logically divided into three regions:

-

Hydroxyl (-OH) Protons: A broad singlet, typically between 4.5-5.5 ppm (in CDCl₃), which can shift depending on concentration and temperature due to hydrogen bonding.

-

Aromatic Protons: Two distinct signals in the aromatic region (~6.7-7.1 ppm), appearing as doublets. This simplicity, compared to the more complex aromatic region of BINOL, is a key indicator of the hydrogenated rings.[3]

-

Aliphatic Protons: A series of complex, overlapping multiplets between ~1.7-2.8 ppm, integrating to 16 protons (8 per naphthyl unit). The complexity arises from the diastereotopic nature of the methylene protons in the chiral environment. For unambiguous assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) are indispensable.

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum should display 10 distinct signals, consistent with the C₂ symmetry of the molecule. Five signals will be in the aromatic/olefinic region (110-155 ppm) and five in the aliphatic region (20-30 ppm).

| Data Type | Expected Chemical Shift (δ) / ppm | Inferred Structural Feature |

| ¹H NMR | ~4.5 - 5.5 (broad s, 2H) | Hydroxyl Groups (-OH) |

| ¹H NMR | ~6.7 - 7.1 (m, 4H) | Aromatic C-H |

| ¹H NMR | ~1.7 - 2.8 (m, 16H) | Aliphatic C-H (Saturated Rings) |

| ¹³C NMR | ~150 - 155 | C-OH Carbon |

| ¹³C NMR | ~110 - 140 | Aromatic/Biaryl Carbons |

| ¹³C NMR | ~20 - 30 | Aliphatic Carbons (-CH₂-) |

Note: Exact chemical shifts can vary based on solvent, concentration, and instrument.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and robust method to confirm the presence of key functional groups. Its role is complementary to NMR, providing a "fingerprint" that validates the primary structural motifs.

Expertise in Action: The Rationale for IR

While NMR maps the C-H framework, IR directly probes the vibrational modes of specific bonds. For (S)-H₈-BINOL, the unmistakable signature is the hydroxyl (O-H) group. The presence of a strong, broad O-H absorption and the characteristic aliphatic and aromatic C-H stretches provide a quick and definitive confirmation of the molecule's functional makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid (S)-H₈-BINOL sample directly onto the ATR crystal. No extensive sample prep is needed, making this a highly efficient technique.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption frequencies and correlate them to specific bond vibrations.[4][5]

Interpreting the Data: Key Vibrational Modes

The IR spectrum of (S)-H₈-BINOL is characterized by several key absorptions.[6]

| Frequency Range (cm⁻¹) | Vibration Type | Significance for (S)-H₈-BINOL |

| 3200 - 3550 (Broad, Strong) | O-H Stretch | Confirms the presence of hydroxyl groups. The broadness is indicative of intermolecular hydrogen bonding.[7] |

| 3000 - 3100 (Medium) | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. |

| 2850 - 2960 (Strong) | Aliphatic C-H Stretch | Confirms the presence of the saturated rings, a key feature of H₈-BINOL. |

| ~1600 & ~1470 (Medium) | Aromatic C=C Stretch | Further evidence of the aromatic system. |

| 1200 - 1300 (Strong) | C-O Stretch | Corresponds to the phenol C-O bond. |

Probing Chirality: Chiroptical Spectroscopy

Confirming the molecule's constitution and functional groups is insufficient; we must verify its absolute stereochemistry. This is the domain of chiroptical methods, primarily Electronic Circular Dichroism (ECD).

Expertise in Action: The Necessity of ECD

ECD is the gold standard for confirming the absolute configuration of a chiral molecule in solution. It measures the differential absorption of left- and right-circularly polarized light, a property only exhibited by chiral molecules. For biaryl atropisomers like (S)-H₈-BINOL, ECD spectra show characteristic "exciton-coupled" signals whose signs are directly related to the molecule's helicity, thus providing an unambiguous assignment of the (S) or (R) configuration.[8]

Experimental Protocol: Electronic Circular Dichroism (ECD)

-

Sample Preparation: Prepare a dilute solution of (S)-H₈-BINOL (e.g., 0.1 mM) in a UV-transparent solvent such as acetonitrile or methanol.[9] High purity, spectroscopy-grade solvents are essential.

-

Instrumentation: Use a quartz cuvette with a defined path length (typically 1 cm).

-

Acquisition: Place the cuvette in a calibrated CD spectropolarimeter. Scan over the appropriate UV wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The signs of the Cotton effects (the positive and negative peaks) are compared to literature data or theoretical calculations to confirm the (S)-configuration.

Interpreting the Data: The Signature of (S)-H₈-BINOL

The ECD spectrum of a biaryl compound is highly sensitive to the dihedral angle between the two naphthyl rings. For the (S)-enantiomer, a characteristic pattern of positive and negative Cotton effects is expected, which will be the mirror image of the (R)-enantiomer.

| Spectroscopic Technique | Expected Observation for (S)-enantiomer | Inference |

| UV-Vis | Absorption maxima (λₘₐₓ) around 230 nm and 300-330 nm | Corresponds to π→π* transitions of the naphthol chromophore.[9][10] |

| ECD / CD | Characteristic positive/negative Cotton effects (exciton couplet) | The specific pattern of Cotton effects provides an unambiguous confirmation of the (S) absolute configuration. |

Integrated Characterization Workflow

The synergy between these techniques forms a self-validating workflow for the complete characterization of (S)-H₈-BINOL.

Caption: Integrated workflow for the complete spectroscopic characterization of (S)-H₈-BINOL.

Logical Framework: From Spectrum to Structure

Caption: Logical map connecting spectroscopic data to confirmed structural features of (S)-H₈-BINOL.

Conclusion

The spectroscopic characterization of (S)-H₈-BINOL is a multi-faceted process where NMR, IR, and CD spectroscopy provide orthogonal yet complementary data. Together, they create a robust, self-validating system that confirms the molecule's identity, purity, and absolute stereochemistry with a high degree of confidence. For the researcher in asymmetric catalysis, mastery of this analytical workflow is not merely procedural—it is fundamental to achieving scientific integrity and experimental success.

References

- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Foreword: The Significance of Configurational Stability in Modern Chemistry

An In-Depth Technical Guide to the Thermodynamic Stability of H8-BINOL Enantiomers

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

(R)- and (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol (H8-BINOL) has emerged as a privileged scaffold in asymmetric catalysis and materials science.[1][2][3] As a partially hydrogenated derivative of the ubiquitous BINOL, H8-BINOL possesses unique electronic and steric properties, including different solubilities, acidities, and a more flexible chiral backbone, which often translates to superior performance in catalytic applications.[1][2] However, the utility of any chiral molecule, particularly an atropisomer, is fundamentally dependent on its configurational stability. Atropisomers are stereoisomers arising from restricted rotation about a single bond, and their enantiomers can interconvert through rotation if sufficient thermal energy is provided.[4][5] The thermodynamic stability of H8-BINOL enantiomers—defined by the energy barrier to this rotation (racemization)—is therefore a critical parameter that dictates its suitability for applications where chiral integrity must be maintained, often under elevated temperatures. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and computational approaches used to evaluate and understand the thermodynamic stability of H8-BINOL enantiomers.

Atropisomerism and the Concept of the Racemization Barrier

The chirality of H8-BINOL originates from hindered rotation around the C1-C1' bond connecting the two naphthol rings. The two enantiomers, (R)-H8-BINOL and (S)-H8-BINOL, do not interconvert at room temperature due to a significant rotational energy barrier (ΔG‡). This barrier must be overcome for racemization to occur.

The thermodynamic stability is a measure of this rotational barrier. Atropisomers are often classified based on their half-life of racemization (t½) at a given temperature:

-

Class 1 (Low Barrier): ΔG‡ < 20 kcal/mol; t½ of minutes or less. These are typically non-resolvable at room temperature.[5]

-

Class 2 (Intermediate Barrier): 20 kcal/mol < ΔG‡ < 28 kcal/mol; t½ of hours to months. Their stability is context-dependent and requires careful evaluation.[5]

-

Class 3 (High Barrier): ΔG‡ > 28 kcal/mol; t½ of years. These are considered configurationally stable under most conditions.[5]

For H8-BINOL to be an effective chiral ligand or catalyst, it must possess a sufficiently high racemization barrier to prevent the loss of enantiopurity under operational conditions. Compared to its parent, BINOL, which has a high rotational barrier (~38-40 kcal/mol), H8-BINOL's increased flexibility might suggest a lower barrier, making its explicit determination crucial.[6][7]

Visualizing the Racemization Process

The interconversion of H8-BINOL enantiomers proceeds through a planar or near-planar transition state, which is sterically disfavored. The energy required to achieve this conformation is the activation energy for racemization.

Caption: Energy profile for the racemization of H8-BINOL enantiomers.

Experimental Determination of Thermodynamic Stability

The most direct method for determining the thermodynamic stability of H8-BINOL is to measure its rate of racemization at elevated temperatures. This is typically achieved by monitoring the change in enantiomeric excess (ee) over time using chiral High-Performance Liquid Chromatography (HPLC).

Core Workflow for Stability Assessment

The experimental process follows a logical sequence from sample preparation to kinetic analysis. This workflow ensures that the data collected is robust and directly leads to the calculation of the rotational energy barrier.

Caption: Experimental workflow for determining H8-BINOL racemization kinetics.

Detailed Experimental Protocol: Thermal Racemization Study

This protocol provides a self-validating method for determining the racemization rate constant.

Objective: To determine the first-order rate constant (k_rac) for the racemization of (R)-H8-BINOL at a specific temperature.

Materials:

-

Enantiopure (R)-H8-BINOL (>99% ee)

-

High-purity, high-boiling point solvent (e.g., diphenyl ether, 1,2-dichlorobenzene)

-

Chiral HPLC system with a suitable column (e.g., Daicel Chiralcel series)[8][9]

-

Constant temperature oil bath or heating block

-

Volumetric flasks, pipettes, and vials

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh ~10 mg of (R)-H8-BINOL and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure complete dissolution.

-

Causality Note: A high-boiling, inert solvent is crucial to reach temperatures necessary for racemization without solvent degradation or participation in the reaction.

-

-

Initial HPLC Analysis (t=0):

-

Withdraw an initial aliquot from the stock solution at room temperature.

-

Dilute appropriately for HPLC analysis.

-

Inject onto the chiral HPLC system and record the chromatogram.

-

Confirm the initial enantiomeric excess (ee₀) is >99%. This is the baseline for the kinetic study.

-

Self-Validation: This step confirms the starting material's purity and establishes the analytical method's ability to resolve the enantiomers.

-

-

Kinetic Experiment:

-

Place the flask containing the remaining stock solution into the pre-heated oil bath set to the desired constant temperature (e.g., 150 °C). Start a timer immediately.

-

At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (~0.1 mL) from the reaction flask.

-

Immediately quench the aliquot by diluting it in a vial with a cold solvent to stop the racemization process.

-

Causality Note: Maintaining a constant temperature is critical, as the rate constant is highly temperature-dependent.

-

-

HPLC Analysis of Aliquots:

-

Analyze each quenched aliquot by chiral HPLC using the same method as the initial analysis.

-

Integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (ee_t) at each time point t.

-

% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

-

Data Analysis:

-

Racemization follows first-order kinetics. The integrated rate law is: ln(ee_t / ee₀) = -k_rac * t

-

Plot ln(ee_t / ee₀) versus time (t).

-

The plot should yield a straight line with a slope equal to -k_rac.

-

Calculate the racemization rate constant k_rac.

-

-

Calculation of Activation Energy (ΔG‡):

-

Use the Eyring equation to calculate the Gibbs free energy of activation: ΔG‡ = -RT * ln(k_rac * h / (k_B * T)) Where:

-

R = Ideal gas constant (8.314 J/mol·K)

-

T = Absolute temperature (in Kelvin)

-

h = Planck's constant (6.626 x 10⁻³⁴ J·s)

-

k_B = Boltzmann constant (1.381 x 10⁻²³ J/K)

-

-

By repeating the experiment at several different temperatures, an Arrhenius plot (ln(k_rac) vs. 1/T) can be constructed to determine the activation energy (Ea) and pre-exponential factor (A).

-

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for estimating rotational energy barriers without the need for high-temperature experiments.[10][11] This is especially useful for designing new derivatives or when experimental determination is impractical due to decomposition at high temperatures.[10]

The DFT Approach

The core principle is to model the rotation around the C1-C1' bond and calculate the energy at each step to map the potential energy surface.

-

Ground State Optimization: The geometry of an H8-BINOL enantiomer is first optimized to find its lowest energy conformation (a minimum on the potential energy surface).

-

Dihedral Angle Scan: The dihedral angle defining the relationship between the two naphthyl rings is systematically constrained at various values (e.g., from 0° to 180° in 10° increments). At each step, the energy of the constrained molecule is calculated.[11][12]

-

Transition State Search: The highest energy point from the dihedral scan provides an initial guess for the transition state geometry. A more rigorous transition state search algorithm (e.g., Berny optimization) is then used to locate the exact saddle point on the energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the rotational motion along the reaction coordinate.[12]

-

Barrier Calculation: The rotational barrier (ΔE) is the difference in energy between the transition state and the ground state. This can be converted to the Gibbs free energy of activation (ΔG‡) by including zero-point vibrational energy and thermal corrections.[13]

Key Computational Parameters

-

Functional: B3LYP is a commonly used hybrid functional for such calculations.[11]

-

Basis Set: A basis set like 6-31G* provides a good balance of accuracy and computational cost for molecules of this size.[11]

-

Solvent Model: A continuum solvation model (e.g., PCM) can be included to simulate the effect of the solvent, which can influence the rotational barrier.

Summary of Stability Data and Influencing Factors

While specific, extensively tabulated data for H8-BINOL's racemization barrier is less common in the literature than for BINOL, the principles governing biaryl stability are well-understood.

| Atropisomer | Condition | ΔG‡ (kcal/mol) | Stability Class | Reference |

| BINOL | Diphenyl ether, 220 °C | 37.8 | Class 3 (High) | [6] |

| BINOL | Neutral Form (Calculated) | ~40 | Class 3 (High) | [7][14] |

| Generic Biaryl | Threshold for Stability | >20-22 | Class 2/3 | [5][15] |

| H8-BINOL | Predicted | Slightly lower than BINOL | Likely Class 3 | Inferred from structural flexibility[1][2] |

Factors Influencing the Stability of H8-BINOL:

-

Steric Hindrance: The primary factor determining the rotational barrier is the steric clash between the ortho-substituents on the naphthyl rings during rotation. For H8-BINOL, this is the interaction between the hydroxyl groups and the adjacent hydrogen atoms.

-

Electronic Effects: While less dominant than sterics, the electronic nature of substituents can influence stability. However, for unsubstituted H8-BINOL, this effect is minimal.[14]

-

Solvent: The polarity of the solvent can stabilize or destabilize the transition state relative to the ground state, thus altering the racemization barrier.

-

Temperature: As described by the Arrhenius and Eyring equations, the rate of racemization increases exponentially with temperature.

-

Catalysis: Certain metals or catalysts can lower the rotational barrier by coordinating to the hydroxyl groups, potentially compromising chiral integrity even at lower temperatures.[16][17]

Conclusion and Practical Implications

The thermodynamic stability of H8-BINOL enantiomers is a cornerstone of its utility in asymmetric synthesis and chiral technologies. A comprehensive understanding, derived from both rigorous experimental measurement and predictive computational modeling, is essential for its effective application.

-

For Process Chemists: Knowledge of the racemization barrier is critical for defining the operational temperature limits of a catalytic process employing an H8-BINOL-derived catalyst.

-

For Drug Development Professionals: If an H8-BINOL-like scaffold is part of an active pharmaceutical ingredient (API), its configurational stability must be assessed to ensure that the drug does not racemize in vivo or during storage, which could have significant safety and efficacy implications.[18]

-

For Materials Scientists: When H8-BINOL is incorporated into chiral polymers or materials, its thermal stability dictates the material's structural integrity and preservation of chiroptical properties at elevated temperatures.

By employing the workflows and protocols detailed in this guide, researchers can confidently characterize the thermodynamic stability of H8-BINOL and its derivatives, ensuring the rational design and successful implementation of this powerful chiral building block.

References

- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. mdpi.com [mdpi.com]

- 11. growingscience.com [growingscience.com]

- 12. Studying Atropisomerism with Dihedral Scans | Rowan Documentation [docs.rowansci.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

The Stereoselective Pathway: An In-Depth Technical Guide to the Synthesis of H8-BINOL via BINOL Reduction

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL) through the catalytic reduction of its precursor, 1,1'-bi-2-naphthol (BINOL). H8-BINOL, an axially chiral ligand and organocatalyst, has garnered significant attention in the fields of asymmetric synthesis and drug development due to its unique structural and electronic properties. This document delves into the core mechanistic principles governing the heterogeneous catalytic hydrogenation of the BINOL scaffold, a process that is critical for the retention of the molecule's inherent chirality. We will examine the prevalent catalytic systems, dissect the influence of key reaction parameters, and present detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal transformation in modern synthetic chemistry.

Introduction: The Significance of H8-BINOL in Asymmetric Catalysis

Axially chiral biaryl compounds are a cornerstone of modern asymmetric catalysis, and among them, H8-BINOL has emerged as a privileged scaffold.[1] Derived from the readily available BINOL, H8-BINOL possesses a more flexible biaryl backbone due to the saturation of one of the naphthalene rings in each naphthyl unit. This increased flexibility, along with altered electronic properties, often translates to superior enantioselectivity in a variety of chemical transformations when H8-BINOL is employed as a chiral ligand for metal catalysts or as a Brønsted acid organocatalyst.[2]

The synthesis of H8-BINOL is primarily achieved through the catalytic hydrogenation of BINOL. This reduction of the aromatic rings, while seemingly straightforward, presents a significant challenge: the preservation of the axial chirality. Any racemization during this process would render the final product useless for asymmetric applications. Therefore, a thorough understanding of the reaction mechanism and the factors influencing its stereochemical outcome is paramount for the reliable and efficient production of enantiopure H8-BINOL.

The Core of the Transformation: Mechanism of Catalytic Hydrogenation

The synthesis of H8-BINOL from BINOL is a heterogeneous catalytic hydrogenation reaction, where a solid catalyst facilitates the addition of hydrogen to the aromatic rings of BINOL in a liquid phase. The most commonly employed catalysts for this transformation are palladium on activated carbon (Pd/C) and platinum(IV) oxide (PtO₂), also known as Adams' catalyst.[3]

The generally accepted mechanism for the heterogeneous hydrogenation of aromatic compounds on a metal surface, such as the platinum-group metals, involves a series of steps:

-

Adsorption of Reactants: Both hydrogen gas (H₂) and the BINOL substrate adsorb onto the surface of the metal catalyst. The metal surface is believed to have active sites where this adsorption occurs.[4]

-

Activation of Hydrogen: The adsorbed H₂ molecules dissociate into hydrogen atoms (H•) on the catalyst surface. These highly reactive hydrogen atoms are then available to react with the adsorbed BINOL molecule.[4]

-

Stepwise Hydrogenation of the Aromatic Rings: The hydrogenation of the naphthyl rings of BINOL is a stepwise process. A hydrogen atom is transferred from the catalyst surface to an adsorbed carbon atom of the aromatic ring. This process is repeated until all the double bonds in one of the rings of each naphthyl moiety are saturated.

-

Desorption of the Product: Once the hydrogenation is complete, the resulting H8-BINOL molecule desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.[4]

The stereochemical integrity of the BINOL molecule is maintained throughout this process due to the high energy barrier for rotation around the C1-C1' bond.[5] Under typical hydrogenation conditions, the temperature is not high enough to induce racemization.[6] However, it is crucial to employ reaction conditions that are mild enough to prevent any potential side reactions or degradation of the chiral scaffold.

Catalytic Systems and Reaction Parameters: A Comparative Analysis

The choice of catalyst and the optimization of reaction parameters are critical for achieving a high yield and enantiopurity in the synthesis of H8-BINOL.

Catalyst Selection

| Catalyst | Typical Loading | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | 2.5 mol % (as Pd) | Readily available, cost-effective, high activity.[3] | Can sometimes lead to over-reduction or side reactions if not carefully controlled. |

| Platinum(IV) Oxide (PtO₂) | - | Often shows high selectivity and can be effective for substrates that are difficult to reduce. | Can be more expensive than Pd/C. |

| Raney Nickel (Ra-Ni) | - | A cost-effective alternative to precious metal catalysts.[7] | Often requires higher temperatures and pressures, and can be pyrophoric.[5] |

Influence of Reaction Parameters

The following table summarizes the key reaction parameters and their impact on the synthesis of H8-BINOL.

| Parameter | Typical Range | Effect on Reaction |

| Hydrogen Pressure | 250 psig | Higher pressure generally increases the rate of hydrogenation.[3] |

| Temperature | 70 °C | Increased temperature enhances the reaction rate, but excessively high temperatures can lead to side reactions or racemization.[3] |

| Solvent | Anhydrous Ethanol | The solvent must be inert under the reaction conditions and capable of dissolving the BINOL substrate. Ethanol is a common choice.[3] |

| Reaction Time | 18 hours | Sufficient time is required for complete conversion of the starting material. Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC).[3] |

Experimental Protocol: Synthesis of (S)-H8-BINOL from (S)-BINOL

The following protocol is a detailed, step-by-step methodology for the synthesis of (S)-H8-BINOL using a Pd/C catalyst.[3]

Materials and Equipment

-

(S)-1,1ʹ-Bi-2-naphthol ((S)-BINOL)

-

10 wt% Palladium on activated carbon (Pd/C, 50% water content)

-

Anhydrous Ethanol

-

100 mL Autoclave with overhead stirrer, pressure gauge, internal thermowell, gas inlet/outlet valves, and a pressure relief device

-

Nitrogen gas supply

-

Filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel with F254 indicator)

-

Developing solvent for TLC: 3:1 hexane:ethyl acetate

Procedure

-

Charging the Autoclave: To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% Pd/C (0.93 g, 0.437 mmol as Pd), and anhydrous ethanol (50 mL) at room temperature.

-

Purging the System: Seal the autoclave and purge the system with nitrogen gas three times by pressurizing to 80-100 psig and then venting.

-

Hydrogenation: After purging with nitrogen, purge the autoclave with hydrogen gas three times in a similar manner. Finally, pressurize the autoclave with hydrogen to 100 psig.

-

Reaction Conditions: Heat the reaction mixture to 70 °C. Once the temperature is stable, increase the hydrogen pressure to 250 psig and begin stirring at 500 rpm. Maintain these conditions for 18 hours.

-

Cooling and Venting: After 18 hours, stop the heating and allow the autoclave to cool to room temperature. Slowly vent the remaining hydrogen gas.

-

Nitrogen Purge: Purge the autoclave with nitrogen gas three times to remove any residual hydrogen.

-

Reaction Monitoring: Verify the completion of the reaction by TLC, eluting with 3:1 hexane:ethyl acetate. The Rf for (S)-BINOL is approximately 0.23, and for (S)-H8-BINOL is approximately 0.31.[3]

-

Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

-

Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (S)-H8-BINOL can be purified by recrystallization or column chromatography if necessary to achieve high purity.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation of BINOL to H8-BINOL.

Caption: Catalytic hydrogenation of BINOL to H8-BINOL.

Conclusion

The synthesis of H8-BINOL via the catalytic reduction of BINOL is a fundamental yet critical transformation for the advancement of asymmetric catalysis. The choice of a suitable heterogeneous catalyst, typically palladium on carbon, and the careful control of reaction parameters are essential for achieving high yields while preserving the axial chirality of the molecule. This guide has provided an in-depth overview of the mechanistic principles, a comparison of catalytic systems, and a detailed experimental protocol to aid researchers in the successful synthesis of this valuable chiral ligand and organocatalyst. Further investigations into novel and more efficient catalytic systems will undoubtedly continue to shape the future of asymmetric synthesis.

References

- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

The Ascendancy of (S)-H8-BINOL Derivatives: A Technical Guide to Next-Generation Asymmetric Catalysis

For researchers, chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. In the landscape of chiral ligands and catalysts, the 1,1'-bi-2-naphthol (BINOL) framework has long been hailed as a "privileged structure." However, the evolution of this scaffold has led to the emergence of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, or (S)-H8-BINOL, and its derivatives as powerful tools in asymmetric catalysis. This technical guide delves into the synthesis, applications, and mechanistic underpinnings of (S)-H8-BINOL derivatives, providing field-proven insights and detailed protocols for their effective utilization.

The Rationale for Hydrogenation: Why (S)-H8-BINOL Surpasses its Predecessor

The transition from the fully aromatic BINOL to the partially hydrogenated H8-BINOL is a strategic one, rooted in conformational dynamics. The increased steric bulk of the hydrogenated rings in H8-BINOL leads to a larger dihedral angle between the two naphthyl systems compared to BINOL.[1] This amplified axial chirality often translates into a more defined and sterically hindered chiral pocket in the resulting catalyst, leading to enhanced enantioselectivity in a variety of chemical transformations.[2] Furthermore, derivatives of H8-BINOL have demonstrated improved catalytic activity and enantioselectivity in numerous reactions where BINOL-based catalysts have fallen short.[3]

Crafting the Catalyst: Synthesis of (S)-H8-BINOL and its Derivatives

The journey to harnessing the catalytic potential of (S)-H8-BINOL begins with its synthesis and subsequent derivatization.

Synthesis of the (S)-H8-BINOL Core

The parent (S)-H8-BINOL is typically prepared via the partial hydrogenation of enantiomerically pure (S)-BINOL.[3] This foundational step is critical as the chiral integrity of the final catalyst is established here.

Experimental Protocol: Partial Hydrogenation of (S)-BINOL

-

Preparation: In a high-pressure autoclave, dissolve (S)-BINOL in an appropriate solvent such as ethanol.

-

Catalyst Addition: Add a suitable hydrogenation catalyst, for example, a rhodium-on-carbon catalyst.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization, to yield enantiomerically pure (S)-H8-BINOL.[3]

Derivatization Strategies: Tailoring the Ligand for Specific Applications

The true versatility of (S)-H8-BINOL lies in the ability to modify its structure to fine-tune its steric and electronic properties. Common derivatization strategies involve substitution at the 3,3' positions or modification of the hydroxyl groups to generate phosphoramidites, phosphites, or phosphoric acids.[1][4]

Diagram: Derivatization Pathways of (S)-H8-BINOL

Caption: Synthetic routes from (S)-BINOL to (S)-H8-BINOL and its key derivatives.

Applications in Asymmetric Catalysis: A Survey of Key Transformations

(S)-H8-BINOL derivatives have proven their mettle in a broad spectrum of asymmetric reactions, consistently delivering high yields and enantioselectivities.[1][5]

Asymmetric Hydrogenation

(S)-H8-BINOL-derived phosphoramidite ligands, when complexed with iridium, are highly effective for the enantioselective hydrogenation of challenging substrates like sterically hindered N-arylimines.[1]

Table: Asymmetric Hydrogenation of N-Arylimines with an (S)-H8-BINOL-derived Iridium Catalyst

| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| N-(2,6-dimethylphenyl) acetophenone imine | >95 | 98 |

| N-(2-methylphenyl) acetophenone imine | >95 | 96 |

| N-phenyl acetophenone imine | >95 | 94 |

Enantioselective Arylation of Aldehydes

Titanium complexes of (S)-H8-BINOL are powerful catalysts for the asymmetric addition of aryl groups to aldehydes, a crucial transformation for the synthesis of chiral diarylmethanols.[6][7] The introduction of sterically demanding groups at the 3-position of the H8-BINOL ligand can significantly enhance the catalytic activity.[6]

Experimental Protocol: Asymmetric Arylation of Benzaldehyde

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, (S)-H8-BINOL is dissolved in anhydrous THF. To this solution, Ti(OiPr)4 is added, and the mixture is stirred at room temperature.

-

Reagent Addition: In a separate flask, the arylating agent (e.g., a triaryl aluminum reagent) is prepared.

-

Reaction: The aldehyde is added to the catalyst solution, followed by the slow addition of the arylating agent at a low temperature (e.g., 0 °C).

-

Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, it is quenched with a saturated aqueous solution of NH4Cl.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the chiral alcohol.

Diagram: Catalytic Cycle for Asymmetric Arylation

Caption: Proposed catalytic cycle for the Ti-(S)-H8-BINOL catalyzed arylation of aldehydes.

Asymmetric Mannich and Michael Reactions

Chiral Brønsted acids derived from (S)-H8-BINOL are excellent catalysts for asymmetric Mannich and Michael reactions.[1] These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. For instance, an (S)-H8-BINOL-based phosphoric acid can catalyze the direct asymmetric Mannich reaction of cyclic ketones with aldimines to produce chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity.

Hetero-Diels-Alder Reactions

Zinc complexes derived from BINOL derivatives have been shown to be highly efficient catalysts for the enantioselective hetero-Diels-Alder reaction.[8] This powerful cycloaddition reaction provides access to chiral dihydropyrone derivatives, which are valuable building blocks in natural product synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The enantiomeric excess of the products should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) and compared against literature values for the specific reaction. The absolute configuration of the product can be determined by comparison with known compounds or by X-ray crystallography.

Conclusion and Future Outlook

The exploration of (S)-H8-BINOL derivatives has significantly expanded the toolbox of asymmetric catalysis. Their enhanced stereocontrol, attributable to their unique structural features, has enabled the efficient synthesis of a wide array of chiral molecules.[1][5] The continued development of novel H8-BINOL derivatives, including their immobilization on solid supports for easier catalyst recovery and recycling, promises to further broaden their applicability in both academic research and industrial-scale synthesis. The field is poised for further advancements through the design of bifunctional catalysts that incorporate both Lewis acidic and Lewis basic sites within the same H8-BINOL framework, paving the way for novel and highly efficient asymmetric transformations.[2]

References

- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]

- 5. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of the Catalytic Activity of Chiral H8 -BINOL Titanium Complexes by Introduction of Sterically Demanding Groups at the 3-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of (S)-H8-BINOL in Asymmetric C-C Bond Formation: A Guide for Researchers

Introduction: The Ascendancy of (S)-H8-BINOL in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the development of enantiomerically pure compounds, a cornerstone of modern drug discovery and materials science. Among the privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has long been celebrated. However, its partially hydrogenated derivative, (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, or (S)-H8-BINOL, has emerged as a superior catalyst in a multitude of carbon-carbon bond-forming reactions.[1][2][3]

The enhanced catalytic prowess of H8-BINOL can be attributed to its unique structural and electronic properties. Compared to its fully aromatic counterpart, H8-BINOL possesses a more flexible backbone.[3] This increased conformational flexibility allows it to adopt an optimal geometry in the transition state of a reaction, often leading to higher levels of enantioselectivity.[3] Furthermore, the distinct electronic nature of the partially saturated rings influences the acidity and coordination properties of the naphtholic hydroxyl groups, making H8-BINOL and its derivatives highly versatile ligands and organocatalysts.[2]

This comprehensive guide delves into the application of (S)-H8-BINOL in asymmetric C-C bond formation, providing detailed protocols and mechanistic insights for key transformations. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional chiral catalyst.

Core Principles of (S)-H8-BINOL Catalysis

The efficacy of (S)-H8-BINOL in asymmetric C-C bond formation stems from its ability to function through two primary catalytic modes: as a chiral ligand for metal-based Lewis acids and as a precursor to potent chiral Brønsted acids.

-

Chiral Lewis Acid Catalysis: In the presence of a metal center, such as titanium, magnesium, or copper, the two hydroxyl groups of (S)-H8-BINOL deprotonate to form a C2-symmetric chiral ligand.[1][2] This chiral metal complex can then coordinate with an electrophile, such as an aldehyde or enone, creating a sterically defined chiral environment. This coordination activates the electrophile towards nucleophilic attack and dictates the stereochemical outcome of the reaction by favoring one approach of the nucleophile over the other. The lower dihedral angle in the transition state of H8-BINOL metal complexes compared to BINOL complexes is a key factor in achieving excellent enantioselectivity.[1][2]

-

Chiral Brønsted Acid Catalysis: (S)-H8-BINOL can be readily converted into chiral phosphoric acids (CPAs).[2] These H8-BINOL-derived CPAs are powerful Brønsted acids that can protonate and activate electrophiles, often through a network of hydrogen bonds. The chiral pocket created by the catalyst directs the subsequent nucleophilic attack, leading to high levels of stereocontrol. H8-BINOL-based phosphoric acids have shown to be superior to their BINOL counterparts in certain reactions.[2]

Application in Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental C-C bond-forming transformation for the functionalization of aromatic compounds. The use of (S)-H8-BINOL-derived catalysts has enabled highly enantioselective variants of this reaction, providing chiral indole derivatives and other valuable building blocks.

Mechanistic Rationale

In the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketoesters, a chiral magnesium H8-BINOL-derived bis(phosphate) complex can be employed. The magnesium center acts as a Lewis acid, coordinating to the carbonyl group of the ketoester, thereby activating it for nucleophilic attack by the indole. The chiral H8-BINOL phosphate ligands create a well-defined chiral pocket around the activated substrate, effectively shielding one face and directing the indole to attack from the other, thus ensuring high enantioselectivity.

Protocol 1: Asymmetric Friedel-Crafts Alkylation of Indole with a β,γ-Unsaturated α-Keto Ester

This protocol describes the enantioselective Friedel-Crafts alkylation of 4-aminoindoles with β,γ-unsaturated α-keto esters catalyzed by a chiral magnesium (S)-H8-BINOL-derived bis(phosphate) complex.[1]

Materials:

-

(S)-H8-BINOL-derived bis(phosphate) catalyst

-

Magnesium oxide (MgO)

-

4-Aminoindole derivative

-

β,γ-Unsaturated α-keto ester

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: General workflow for the (S)-H8-BINOL catalyzed asymmetric Friedel-Crafts reaction.

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the (S)-H8-BINOL-derived bis(phosphate) catalyst (typically 5-10 mol%).

-

Add activated 4 Å molecular sieves and magnesium oxide.

-

Add anhydrous toluene to form a suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the 4-aminoindole derivative (1.0 equivalent).

-

Cool the reaction mixture to the optimized temperature (e.g., 0 °C or ambient temperature).

-

Slowly add the β,γ-unsaturated α-keto ester (1.2 equivalents).

-

Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired chiral 1,7-annulated indole scaffold.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data:

| Substrate (Indole) | Electrophile (Keto Ester) | Yield (%) | ee (%) | Diastereomeric Ratio |

| 4-Aminoindole | Ethyl 2-oxo-4-phenylbut-3-enoate | up to 98% | up to 99% | >20:1 |

| 4-Amino-5-methoxyindole | Ethyl 2-oxo-4-phenylbut-3-enoate | High | High | High |

| 4-Amino-7-chloroindole | Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | High | High | High |

Note: Yields and enantioselectivities are highly dependent on the specific substrates and reaction conditions.[1]

Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a powerful tool for the formation of C-C bonds. (S)-H8-BINOL and its derivatives have been successfully employed as catalysts in asymmetric Michael additions, affording a wide range of enantioenriched products.

Mechanistic Rationale

In the asymmetric 1,4-addition of dialkylzinc reagents to cyclic enones, a chiral copper(I) complex bearing an (S)-H8-BINOL-derived diphosphite ligand is often utilized. The catalytically active species is formed in situ. The copper center coordinates to the enone, activating it for conjugate addition. The chiral ligand creates a sterically hindered environment, forcing the dialkylzinc reagent to deliver the alkyl group to one specific face of the double bond, thereby controlling the stereochemistry of the newly formed stereocenter.

Protocol 2: Asymmetric Michael Addition of Diethylzinc to 2-Cyclopentenone

This protocol details the enantioselective 1,4-addition of diethylzinc to 2-cyclopentenone catalyzed by a copper(I) complex of an (S)-H8-BINOL-derived aryl diphosphite ligand.[1]

Materials:

-

Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)2·C6H6)

-

(S)-H8-BINOL-derived aryl diphosphite ligand

-

2-Cyclopentenone

-

Diethylzinc (in hexane or toluene)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: General workflow for the (S)-H8-BINOL catalyzed asymmetric Michael addition.

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (CuOTf)2·C6H6 (1 mol%) and the (S)-H8-BINOL-derived aryl diphosphite ligand (2 mol%).

-

Add anhydrous diethyl ether and stir the solution at room temperature for 30 minutes to allow for catalyst formation.

-

Cool the reaction mixture to -30 °C in a cryostat or an appropriate cooling bath.

-

Add 2-cyclopentenone (1.0 equivalent) to the catalyst solution.

-

Slowly add a solution of diethylzinc (1.2 equivalents) in hexane or toluene dropwise over a period of 30 minutes, maintaining the temperature at -30 °C.

-

Stir the reaction at -30 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH4Cl at -30 °C.

-

Allow the mixture to warm to room temperature.